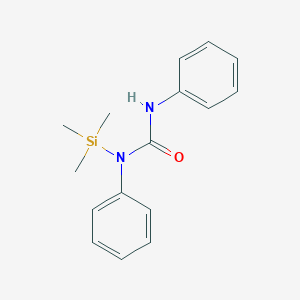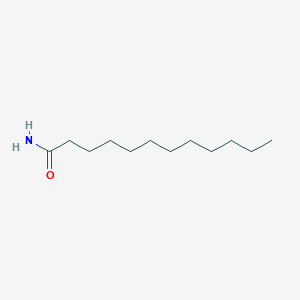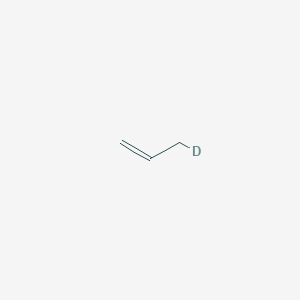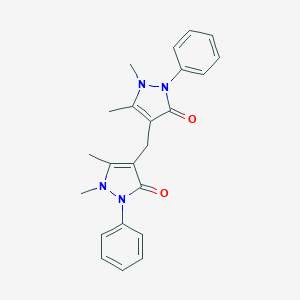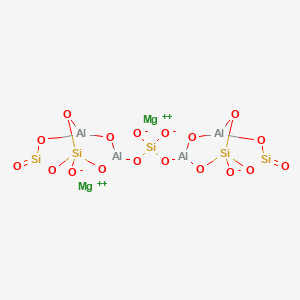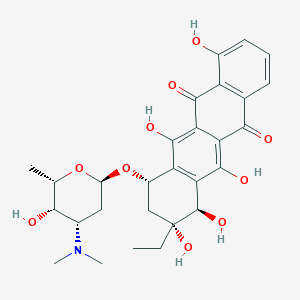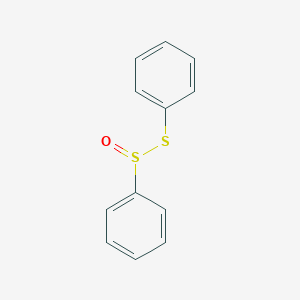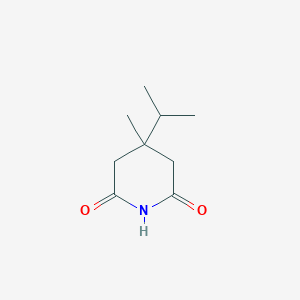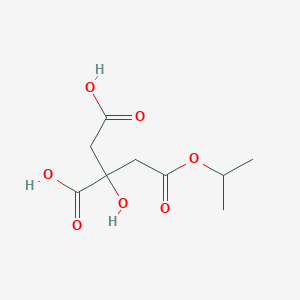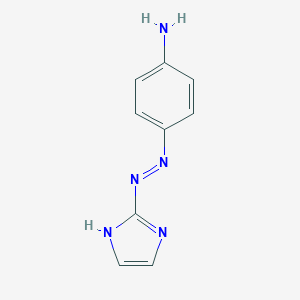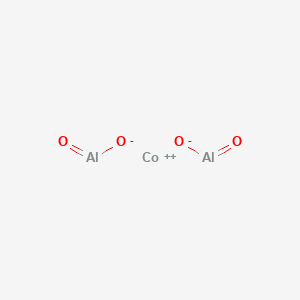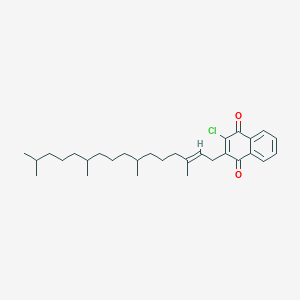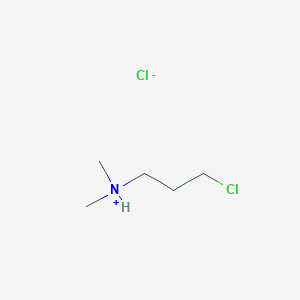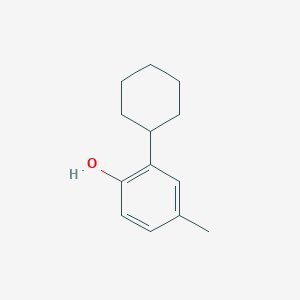
2-Cyclohexyl-4-methylphenol
Descripción general
Descripción
2-Cyclohexyl-4-methylphenol is a chemical compound with the molecular formula C13H18O . It is not intended for human or veterinary use and is used only for research.
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyl-4-methylphenol consists of a phenol group with a methyl group at the 4th position and a cyclohexyl group at the 2nd position .Physical And Chemical Properties Analysis
2-Cyclohexyl-4-methylphenol is a solid at room temperature . It has a molecular weight of 190.29 g/mol . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Alkylation of Cresols
Scientific Field
This application falls under the field of Chemical Synthesis .
Application Summary
2-Cyclohexyl-4-methylphenol is obtained in high yield by the alkylation of p-cresol with cyclohexene in the presence of benzenesulphonic acid . This process is used to produce a variety of chemicals, including cyclohexyl cresols .
Methods of Application
The alkylation of o-cresol with cyclohexene in the presence of perchloric acid as a catalyst was studied statistically with a three-factored experimental design . The major variables considered were reaction temperature, molar ratio of o-cresol to cyclohexene, and the amount of perchloric acid .
Results or Outcomes
A mathematical model was derived to calculate the predicted yield of alkylation of o-cresol with cyclohexene in the presence of perchloric acid under certain reaction conditions . The discrepancies between the experimental and calculated values did not exceed 1.52% . An optimum yield (89.5%) of the product was obtained under the reaction conditions of a temperature of 140º C; a 6:1 molar ratio of o-cresol to cyclohexene and a 5% by weight perchloric acid of o-cresol .
Herbicide Production
Scientific Field
This application falls under the field of Agricultural Chemistry .
Application Summary
2-Cyclohexyl-4-methylphenol can be nitrated to produce dinitrocresol, a powerful herbicide .
Methods of Application
The nitration process involves the reaction of 2-Cyclohexyl-4-methylphenol with nitric acid . The specific conditions and parameters of this reaction can vary depending on the desired product characteristics and yield .
Results or Outcomes
The nitration of 2-Cyclohexyl-4-methylphenol results in the production of dinitrocresol . This compound is a potent herbicide used in agriculture to control a variety of weeds .
Pharmaceutical Intermediate
Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Application Summary
2-Cyclohexyl-4-methylphenol can be carboxylated via the Kolbe–Schmitt reaction to produce o-cresotinic acid, a pharmaceutical intermediate .
Methods of Application
The Kolbe–Schmitt reaction involves the reaction of 2-Cyclohexyl-4-methylphenol with carbon dioxide under high pressure and temperature . The specific conditions and parameters of this reaction can vary depending on the desired product characteristics and yield .
Results or Outcomes
The Kolbe–Schmitt reaction of 2-Cyclohexyl-4-methylphenol results in the production of o-cresotinic acid . This compound is a valuable intermediate in the synthesis of various pharmaceuticals .
Production of Herbicides
Application Summary
2-Cyclohexyl-4-methylphenol can be chlorinated and etherified to produce members of commercially important herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) .
Methods of Application
The chlorination and etherification process involves the reaction of 2-Cyclohexyl-4-methylphenol with chlorine and ether . The specific conditions and parameters of this reaction can vary depending on the desired product characteristics and yield .
Results or Outcomes
The chlorination and etherification of 2-Cyclohexyl-4-methylphenol results in the production of MCPA . This compound is a potent herbicide used in agriculture to control a variety of weeds .
Alkylation of Cresols with Cyclohexanol
Scientific Field
This application falls under the field of Chemical Synthesis .
Application Summary
Cyclohexylcresols were synthesized in high yield by the alkylation of cresols with cyclohexanol in the presence of perchloric acid as a catalyst . The effects of the variation of temperature, molar ratio of cresol to cyclohexanol, time of reaction and amount of catalyst on the reactions were also extensively studied .
Methods of Application
The alkylation process involves the reaction of cresols with cyclohexanol in the presence of perchloric acid . The specific conditions and parameters of this reaction can vary depending on the desired product characteristics and yield .
Results or Outcomes
The alkylation of cresols with cyclohexanol results in the production of cyclohexylcresols . Optimum yield (97.6% for cyclohexyl m-cresol; 95.4% for 2-cyclohexyl-4-methylphenol and 91.2% for cyclohexyl o-cresol) of the products were obtained under the reaction conditions of a temperature of 140ºC; an 8-6:1 molar ratio of cresol to cyclohexene, a 5% by weight perchloric acid of cresol, a 2 h time of addition of cyclohexene and a 2 h time of stirring of the reaction mixture .
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclohexyl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLMTHAWEBRMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166693 | |
| Record name | Phenol, 2-cyclohexyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-4-methylphenol | |
CAS RN |
1596-09-4 | |
| Record name | 2-Cyclohexyl-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexyl-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-cyclohexyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexyl-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOHEXYL-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P75CM364 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

